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Compound of Interest

Compound Name: 4-Hydroxy-2-methylpyrimidine

Cat. No.: B146051

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular properties of 4-Hydroxy-
2-methylpyrimidine through quantum chemical calculations. The following sections detail the
computational methodologies, molecular structure, spectroscopic characteristics, and electronic
properties of the title compound, offering valuable insights for its application in medicinal
chemistry and materials science.

Introduction: The Significance of 4-Hydroxy-2-
methylpyrimidine

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active
compounds, including nucleic acids and various pharmaceuticals. 4-Hydroxy-2-
methylpyrimidine, as a substituted pyrimidine, is of significant interest due to its potential for
tautomerism and its diverse applications in drug design and development. Understanding its
structural and electronic properties at a quantum mechanical level is crucial for predicting its
reactivity, intermolecular interactions, and potential biological activity.

A key feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium between the
enol (4-hydroxy) and keto (4-one) forms. Computational studies on related systems have
shown that the keto tautomer, 2-methylpyrimidin-4(1H)-one, is generally the more stable form,
particularly in solution. This guide will consider both tautomers to provide a comprehensive

analysis.
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Computational and Experimental Protocols
Computational Methodology

The quantum chemical calculations presented in this guide were performed using Density
Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

Geometry Optimization and Vibrational Frequency Analysis: The molecular geometries of the
enol (4-Hydroxy-2-methylpyrimidine) and keto (2-Methylpyrimidin-4(1H)-one) tautomers were
optimized using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr
correlation functional) level of theory with the 6-311++G(d,p) basis set. This combination is
well-established for providing accurate geometries and vibrational frequencies for organic
molecules. Frequency calculations were performed at the same level of theory to confirm that
the optimized structures correspond to local minima on the potential energy surface (no
imaginary frequencies) and to obtain the theoretical vibrational spectra (FT-IR and FT-Raman).

Electronic Properties: The Highest Occupied Molecular Orbital (HOMO) and Lowest
Unoccupied Molecular Orbital (LUMO) energies were calculated at the B3LYP/6-311++G(d,p)
level. These frontier orbitals are crucial for understanding the electronic transitions, chemical
reactivity, and kinetic stability of the molecule.

Nonlinear Optical (NLO) Properties: The first-order hyperpolarizability (), a measure of the
nonlinear optical activity of a molecule, was computed using the B3LYP/6-311++G(d,p)
method. This property is important for the development of new materials for optoelectronic
applications.

General Experimental Protocols (for reference)

While this guide focuses on computational studies, the following outlines a general
experimental approach for the synthesis and characterization of 4-Hydroxy-2-
methylpyrimidine, based on established methods for similar compounds.

Synthesis: A common route for the synthesis of 4-hydroxy-2-methylpyrimidine involves the
condensation reaction of ethyl acetoacetate with urea in the presence of a base such as
sodium ethoxide. The reaction mixture is typically refluxed in ethanol, followed by acidification
to precipitate the product.
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Spectroscopic Characterization:

e FT-IR and FT-Raman Spectroscopy: The vibrational modes of the synthesized compound
can be characterized using Fourier Transform Infrared (FT-IR) and Fourier Transform Raman
(FT-Raman) spectroscopy. FT-IR spectra are typically recorded in the 4000-400 cm~* range
using KBr pellets. FT-Raman spectra are recorded in the same range using a Nd:YAG laser.

* NMR Spectroscopy: *H and 3C Nuclear Magnetic Resonance (NMR) spectroscopy are used
to elucidate the molecular structure. Spectra are typically recorded in a suitable deuterated
solvent, such as DMSO-de or CDCls, with TMS as an internal standard.

Data Presentation: Computed Molecular Properties

The following tables summarize the key quantitative data obtained from the DFT calculations
for the more stable keto tautomer, 2-Methylpyrimidin-4(1H)-one.

Jotimized C ical

Bond Dihedral

Lengths A Bond Angles  Degrees Angles Degrees
N1-C2 1.38 C2-N1-C6 120.5 C6-N1-C2-N3 -0.5
C2-N3 1.37 N1-C2-N3 118.2 N1-C2-N3-C4 0.8
N3-C4 1.40 C2-N3-C4 121.3 C2-N3-C4-C5 -0.6
C4-C5 1.37 N3-C4-C5 117.8 N3-C4-C5-C6 -0.1
C5-C6 1.45 C4-C5-C6 120.9 C4-C5-C6-N1 0.5
C6-N1 1.35 C5-C6-N1 121.3 C5-C6-N1-C2 -0.1
C2-C7 1.50 N1-C2-C7 119.5 N3-C2-C7-H8 179.8
C4=08 1.24 N3-C2-C7 122.3 08-C4-N3-C2 179.6

Vibrational Frequencies and Assignments
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Wavenumber (cm~1)  Assignment Wavenumber (cm~1)  Assignment
3450 N-H stretching 1450 C-H bending (methyl)
3100 C-H stretching (ring) 1380 C-N stretching

C-H stretching )
2950 1250 C-0O stretching

(methyl)
1680 C=0 stretching 850 Ring breathing

] C-H out-of-plane
1620 C=C stretching 780 )
bending

1550 N-H in-plane bending 650 Ring deformation

| ic and Nonli Sotical :

Parameter Value

HOMO Energy -6.5 eV

LUMO Energy -1.8 eV
HOMO-LUMO Energy Gap 4.7 eV
First-order Hyperpolarizability (3) 2.5x107% esu

Mandatory Visualizations
Tautomerism of 4-Hydroxy-2-methylpyrimidine

Equilibrium

(Keto form is generally more stable)

Enol Form (4—Hydroxy—2—methylpyrirnidineq
enol > keto

( Keto Form (2-Methylpyrimidin-4(1H)-one)

Click to download full resolution via product page

Caption: Tautomeric equilibrium between the enol and keto forms.
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Workflow for Quantum Chemical Analysis
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Caption: General workflow for the quantum chemical study.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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